3-[3-(2-hydroxy-7-methylquinolin-3-yl)-1,2,4-oxadiazol-5-yl]-N-[1-(4-methylphenyl)ethyl]propanamide
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Overview
Description
3-[3-(2-hydroxy-7-methylquinolin-3-yl)-1,2,4-oxadiazol-5-yl]-N-[1-(4-methylphenyl)ethyl]propanamide is a complex organic compound that features a quinoline moiety, an oxadiazole ring, and a propanamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(2-hydroxy-7-methylquinolin-3-yl)-1,2,4-oxadiazol-5-yl]-N-[1-(4-methylphenyl)ethyl]propanamide typically involves multiple steps:
Formation of the Quinoline Derivative: The quinoline derivative can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.
Oxadiazole Ring Formation: The oxadiazole ring can be formed by reacting the quinoline derivative with hydrazine hydrate and carbon disulfide under basic conditions.
Propanamide Group Addition: The final step involves the acylation of the oxadiazole-quinoline intermediate with 1-(4-methylphenyl)ethylamine in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group on the quinoline moiety.
Reduction: Reduction reactions can occur at the oxadiazole ring, potentially leading to ring opening.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the amide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Oxidized quinoline derivatives.
Reduction: Reduced oxadiazole derivatives.
Substitution: Substituted amide derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in transition metal catalysis.
Material Science: It can be incorporated into polymers to enhance their properties.
Biology
Enzyme Inhibition: The compound can act as an inhibitor for certain enzymes due to its structural similarity to natural substrates.
Fluorescent Probes: The quinoline moiety can be used in the design of fluorescent probes for biological imaging.
Medicine
Antimicrobial Agents: The compound has potential as an antimicrobial agent due to its ability to disrupt bacterial cell walls.
Anticancer Agents: It can be explored for its anticancer properties by targeting specific cellular pathways.
Industry
Dyes and Pigments: The compound can be used in the synthesis of dyes and pigments due to its chromophoric properties.
Pharmaceutical Intermediates: It can serve as an intermediate in the synthesis of more complex pharmaceutical compounds.
Mechanism of Action
The mechanism of action of 3-[3-(2-hydroxy-7-methylquinolin-3-yl)-1,2,4-oxadiazol-5-yl]-N-[1-(4-methylphenyl)ethyl]propanamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, preventing substrate access.
DNA Intercalation: The quinoline moiety can intercalate into DNA, disrupting replication and transcription processes.
Signal Transduction: The compound can interfere with signal transduction pathways by binding to receptors or other signaling molecules.
Comparison with Similar Compounds
Similar Compounds
Quinoline Derivatives: Compounds like chloroquine and quinine share the quinoline moiety.
Oxadiazole Derivatives: Compounds like furazolidone and nitrofurazone contain the oxadiazole ring.
Propanamide Derivatives: Compounds like propanil and acetanilide share the amide functionality.
Uniqueness
Structural Complexity: The combination of quinoline, oxadiazole, and propanamide groups in a single molecule is unique.
Properties
IUPAC Name |
3-[3-(7-methyl-2-oxo-1H-quinolin-3-yl)-1,2,4-oxadiazol-5-yl]-N-[1-(4-methylphenyl)ethyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O3/c1-14-4-7-17(8-5-14)16(3)25-21(29)10-11-22-27-23(28-31-22)19-13-18-9-6-15(2)12-20(18)26-24(19)30/h4-9,12-13,16H,10-11H2,1-3H3,(H,25,29)(H,26,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBVHDARLHGQATI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C)NC(=O)CCC2=NC(=NO2)C3=CC4=C(C=C(C=C4)C)NC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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